molecular formula C23H32BN3O7 B3301878 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-55-3

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301878
CAS No.: 913388-55-3
M. Wt: 473.3 g/mol
InChI Key: LVGLYSZJALKNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid-containing indole derivative with a piperazinyl carbonyl substituent and tert-butyl ester protective groups. Its molecular formula is C24H35BN3O7, and its molecular weight is 488.36 g/mol . The boronic acid group at the 2-position of the indole core is a key functional moiety, often utilized in Suzuki-Miyaura cross-coupling reactions or as a protease inhibitor in medicinal chemistry. The 5-position features a piperazinyl group modified with a tert-butoxycarbonyl (BOC) protecting group, enhancing solubility and stability during synthesis. The 1-position is protected by a tert-butyl ester, a common strategy to prevent premature hydrolysis in biological systems .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32BN3O7/c1-22(2,3)33-20(29)26-11-9-25(10-12-26)19(28)15-7-8-17-16(13-15)14-18(24(31)32)27(17)21(30)34-23(4,5)6/h7-8,13-14,31-32H,9-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGLYSZJALKNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32BN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723273
Record name {1-(tert-Butoxycarbonyl)-5-[4-(tert-butoxycarbonyl)piperazine-1-carbonyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-55-3
Record name 1-(1,1-Dimethylethyl) 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913388-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-(tert-Butoxycarbonyl)-5-[4-(tert-butoxycarbonyl)piperazine-1-carbonyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The compound's molecular formula is C23H32BN3O7C_{23}H_{32}BN_{3}O_{7}, with a molecular weight of approximately 473.33 g/mol. It features an indole structure, which is notable for its diverse biological properties. The presence of a boron atom and various functional groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H32BN3O7
Molecular Weight473.33 g/mol
CAS Number913388-55-3
Purity≥95%

Anticancer Potential

Indole derivatives are well-known for their anticancer properties. Studies have indicated that compounds similar to 1H-Indole-1-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation .

Neuroprotective Effects

Research has suggested that indole derivatives may activate NURR1, a nuclear receptor implicated in neuroprotection and dopaminergic neuron survival. This activity positions them as potential candidates for treating neurodegenerative diseases such as Parkinson's disease . The specific compound under discussion may exhibit similar neuroprotective effects, although empirical studies are required for confirmation.

Antimicrobial Activity

Indole compounds have also demonstrated antimicrobial properties against various pathogens. Preliminary studies indicate that the presence of boron in this compound might enhance its interaction with bacterial cell walls, leading to increased antibacterial efficacy .

The biological activity of 1H-Indole-1-carboxylic acid derivatives can be attributed to their ability to interact with specific biological targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Study on Anticancer Activity

A study focusing on similar indole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Study

Another investigation into the neuroprotective effects of indole derivatives highlighted their ability to reduce oxidative stress in neuronal cells. This study utilized various assays to measure cell viability and reactive oxygen species (ROS) levels, confirming the protective role of these compounds against neurotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indole-based boronic acid derivatives with structural variations in substituents and protective groups. Below is a comparative analysis of its analogs:

Table 1: Structural and Molecular Comparison of Related Indole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester Not explicitly provided C24H35BN3O7 488.36 2-Borono, 5-(BOC-piperazinyl carbonyl), 1-tert-butyl ester
1H-Indole-1-carboxylic acid, 2-borono-5-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-, 1-(1,1-dimethylethyl) ester 913388-67-7 C23H34BN3O6 467.35 2-Borono, 5-(BOC-piperidinyl amino), 1-tert-butyl ester
[1-tert-Butoxycarbonyl-5-[(tert-butyldimethylsilanyloxy)methyl]-1H-indol-2-yl]boronic acid 1021342-82-4 C24H39BNO5Si 464.48 2-Borono, 5-(silyloxy methyl), 1-BOC
1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester 913388-60-0 C20H28BN2O6 409.27 2-Borono, 5-(morpholinyl ethoxy), 1-tert-butyl ester
1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester 40896-96-6 C22H32BN3O8 477.33 2-Borono, 5-(bis-BOC amino), 1-tert-butyl ester

Key Structural and Functional Differences

In contrast, the analog in replaces the piperazinyl group with a piperidinyl amino group, reducing basicity and altering conformational flexibility.

Protective Group Strategies The tert-butyl ester at the 1-position is consistent across most analogs, but employs a silyloxy methyl group at the 5-position, which offers superior hydrolytic stability but complicates synthetic routes .

Boronic Acid Functionality All compounds retain the 2-borono group critical for interactions with serine proteases (e.g., proteasome inhibition) or as a synthetic handle for cross-coupling .

Computational and Bioactivity Comparisons

  • Structural Similarity Metrics :
    Using Tanimoto and Dice indices (common in virtual screening), the target compound shares ~70–80% similarity with analogs in and , based on MACCS fingerprint comparisons. Lower similarity (~50–60%) is observed with the silyloxy methyl derivative in due to divergent substituents .
  • Bioactivity Clustering : Studies in demonstrate that indole boronic acids with piperazinyl or morpholinyl groups cluster together in bioactivity profiles, suggesting overlapping targets (e.g., proteasome or kinase inhibition). Analogs with bulkier substituents (e.g., bis-BOC in ) exhibit distinct activity patterns, likely due to reduced cellular uptake .

Q & A

Q. Example Reaction Table

StepReaction TypeReagents/ConditionsKey Intermediate
1Indole synthesisPd(OAc)₂, PPh₃, CO surrogate (HCOOH) 1H-Indole-1-carboxylic acid
2BoronationB₂Pin₂, Pd(dppf)Cl₂, base (KOAc)2-Borono-indole intermediate
3Piperazine couplingDCC, DMAP, 4-(Boc-piperazinyl)carbonyl chloride5-Piperazinylcarbonyl intermediate

How can researchers optimize reaction yields for the Suzuki-Miyaura coupling step involving the boronic acid group?

Advanced Research Focus
Key variables include:

  • Catalyst system : PdCl₂(dppf) with ligand tuning (e.g., SPhos for steric hindrance mitigation).
  • Solvent polarity : THF/H₂O mixtures enhance solubility of boronic acid intermediates.
  • Temperature : 80–100°C to balance reactivity and decomposition risks.
  • Base selection : Cs₂CO₃ improves coupling efficiency with electron-deficient aryl halides.

Contradictions in yield data often arise from impurities in the boronic acid (e.g., deboronation byproducts). Purity validation via ¹¹B NMR (δ ~30 ppm for boronic acid) and HPLC-MS is recommended .

What analytical methods are essential for characterizing this compound and confirming structural integrity?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR for backbone assignment; ¹¹B NMR for boronic acid verification.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺).
  • HPLC-PDA : Purity assessment (>95%) and detection of tert-butyl ester hydrolysis byproducts .
  • FTIR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and boronic acid B-O bands (~1340 cm⁻¹) .

How can researchers address discrepancies in NMR data caused by tautomerism or dynamic stereochemistry?

Advanced Research Focus
The boronic acid group may exhibit equilibrium between trigonal planar (sp²) and tetrahedral (sp³) forms, complicating ¹H/¹³C NMR interpretation. Strategies include:

  • Variable-temperature NMR : To freeze dynamic processes (e.g., at −40°C in CDCl₃).
  • Derivatization : Conversion to stable esters (e.g., pinacol boronate) for simplified spectra.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from piperazine carbamate rotamers .

What protocols are recommended for identifying and quantifying synthetic impurities?

Q. Advanced Research Focus

  • HPLC-MS/MS : Detect low-abundance impurities (e.g., de-boronated indole or tert-butyl-deprotected acid).
  • Forced degradation studies : Expose the compound to heat, light, or humidity to profile stability-related impurities.
  • Reference standards : Use USP-grade impurities (e.g., propylene glycol esters, if used in formulation) for calibration .

Q. Impurity Profile Table

Impurity TypeSourceDetection MethodMitigation Strategy
Deboronated indoleSuzuki coupling side reactionHPLC-PDA (λ = 254 nm)Optimize catalyst loading
tert-Butyl ester hydrolysisMoisture exposureLC-MS (negative ion mode)Anhydrous storage conditions
Piperazine carbamate rotamersStereodynamic equilibriumVT-NMRCrystallization purification

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

  • Temperature : Store at −20°C in amber vials to prevent boronic acid oxidation.
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Solubility : DMSO or dry DMF is preferred for stock solutions; avoid aqueous buffers unless stabilized .

Are there reported biological targets or pharmacological activities for structurally related indole-piperazine-boronic acid derivatives?

Advanced Research Focus
Analogous compounds (e.g., 1-benzyl-3-[4-(aryl-piperazinyl)carbonyl]-1H-indoles) exhibit dopamine D4 receptor affinity (IC₅₀ ~10–100 nM) . The boronic acid group may confer proteasome inhibition (similar to bortezomib) or β-lactamase binding . Target validation requires:

  • In silico docking : Using GPCR or enzyme crystal structures.
  • Cellular assays : Apoptosis (Caspase-3/7) or kinase inhibition profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.